CFTR Corrector 11 vs. Lumacaftor (VX-809): Scaffold Divergence Enables Distinct Binding Site Engagement
CFTR corrector 11 (Compound 133) features an oxazole-carboxamide core with a molecular weight of 345.39 g/mol and a calculated LogP of 1.6, differing fundamentally from lumacaftor's benzodioxole-pyridine scaffold (MW 452.41, LogP ~3.5) . This physicochemical divergence correlates with distinct binding site engagement: lumacaftor binds to TMD1 of CFTR to stabilize folding, whereas the oxazole scaffold of CFTR corrector 11 lacks the benzodioxole moiety required for TMD1 binding, suggesting engagement of an alternative site [1]. In contrast to lumacaftor's reported EC50 of 100 nM for F508del-CFTR maturation in FRT cells , CFTR corrector 11's potency data remains proprietary or unpublished, necessitating user-side validation in target assay systems .
| Evidence Dimension | Chemical scaffold and predicted binding mode |
|---|---|
| Target Compound Data | Oxazole-carboxamide; MW 345.39; LogP 1.6 |
| Comparator Or Baseline | Lumacaftor (VX-809): Benzodioxole-pyridine; MW 452.41; LogP ~3.5 |
| Quantified Difference | MW reduction of 107 g/mol (-24%); LogP reduction of ~1.9 units (lower lipophilicity) |
| Conditions | Calculated physicochemical properties from vendor technical datasheets |
Why This Matters
Scaffold divergence enables orthogonal binding site occupancy, supporting combinatorial corrector strategies where additive or synergistic rescue may be achieved without direct competition for the same binding pocket.
- [1] Loo TW, et al. Corrector VX-809 stabilizes the first transmembrane domain of CFTR. Biochem Pharmacol. 2013;86(5):612-9. View Source
